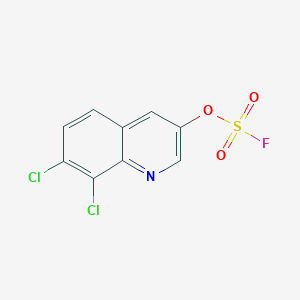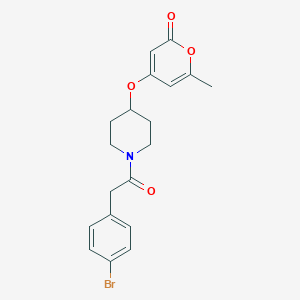
4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is also known as Brorphine , a piperidine-based opioid analgesic compound . It was originally discovered in a 2018 paper investigating functionally biased opioid compounds, with the intention of finding safer analgesics that produce less respiratory depression than typical opioids .
Molecular Structure Analysis
The molecular formula of Brorphine is C20H22BrN3O . The IUPAC name is 3-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1H-benzimidazol-2-one .Physical and Chemical Properties Analysis
The molar mass of Brorphine is 400.320 g·mol−1 . Other physical and chemical properties are not detailed in the sources.Aplicaciones Científicas De Investigación
Antibacterial Activity
4-((1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, along with similar compounds, has been evaluated for antibacterial activity. For instance, a compound structurally related to it showed significant activity against various bacteria like B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015).
Anticonvulsant Properties
Compounds similar in structure to this compound have been synthesized and tested for their anticonvulsant activities. These include derivatives of kojic acid and allomaltol, which demonstrated significant activity against seizures in experimental models (Aytemir & Çalış, 2010).
Synthesis of Novel Derivatives
The compound's derivatives have been synthesized through various chemical reactions, showing the versatility of its structure in organic synthesis. For example, derivatives of 2H-pyran-2-one with various substituents have been synthesized, demonstrating the compound's potential as a versatile precursor in organic chemistry (Skladchikov et al., 2012).
Biomedical Applications
Derivatives of this compound have shown promise in various biomedical applications. For instance, one study synthesized a related compound and suggested its potential in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Anticancer Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. A study utilizing microwave-assisted synthesis produced derivatives that showed potent activity against various human cancer cell lines (Hadiyal et al., 2020).
Analgesic and Ulcerogenic Activity
Derivatives of this compound have been synthesized and investigated for their analgesic and ulcerogenic activities. Some derivatives showed significant analgesic activity without ulcerogenic effects, suggesting potential therapeutic applications (Chaudhary et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-13-10-17(12-19(23)24-13)25-16-6-8-21(9-7-16)18(22)11-14-2-4-15(20)5-3-14/h2-5,10,12,16H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQZILJAMAIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2817524.png)
![Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride](/img/structure/B2817526.png)
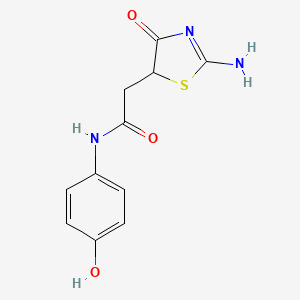
![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)
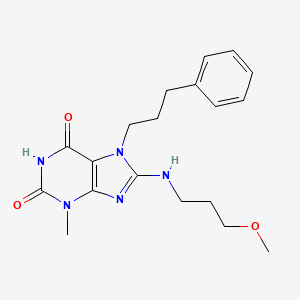
![Cyclohexyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2817534.png)
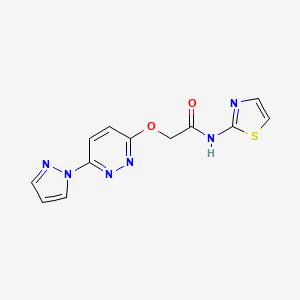
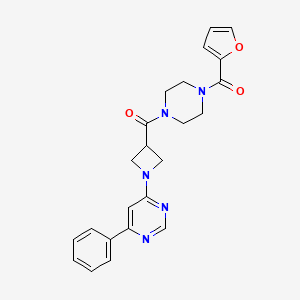
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2817538.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2817542.png)
